molecular formula C11H16N4 B14686522 1H-Pyrazole, 1,1'-methylenebis[3,5-dimethyl- CAS No. 28791-82-4

1H-Pyrazole, 1,1'-methylenebis[3,5-dimethyl-

Cat. No.: B14686522
CAS No.: 28791-82-4
M. Wt: 204.27 g/mol
InChI Key: LGQXVRIHIPWAFZ-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is notable for its unique structural features and diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole with formaldehyde and 3,5-dimethylpyrazole under acidic conditions. This reaction typically yields the desired compound with high efficiency .

Industrial Production Methods: Industrial production of 1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazole, 1,1’-methylenebis[3,5-dimethyl-] stands out due to its methylene bridge connecting two pyrazole rings, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable in various applications .

Properties

CAS No.

28791-82-4

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

1-[(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C11H16N4/c1-8-5-10(3)14(12-8)7-15-11(4)6-9(2)13-15/h5-6H,7H2,1-4H3

InChI Key

LGQXVRIHIPWAFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CN2C(=CC(=N2)C)C)C

Origin of Product

United States

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